Tanzisertib(CC-930)

Description

Structural Characterization of Tanzisertib (CC-930)

Molecular Architecture and Stereochemical Configuration

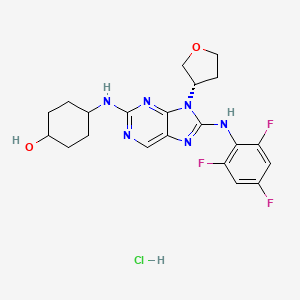

Tanzisertib is a synthetic small molecule with the molecular formula C₂₁H₂₃F₃N₆O₂ and a molecular weight of 448.44 g/mol . Its structure features a purine core substituted with a (3S)-tetrahydrofuran-3-yl group, a 2,4,6-trifluorophenylamino moiety, and a trans-cyclohexanol ring (Figure 1). The absolute stereochemistry is defined by three stereocenters:

- C3 of the tetrahydrofuran ring ((3S)-configuration)

- C1 and C4 of the cyclohexanol ring ((1r,4r)-configuration) .

The stereochemical integrity is critical for target engagement, as evidenced by its nanomolar inhibitory potency against JNK isoforms . The SMILES notation (O[C@H]1CC[C@@H](CC1)NC2=NC3=C(C=N2)N=C(NC4=C(F)C=C(F)C=C4F)N3[C@H]5CCOC5) and InChIKey (IBGLGMOPHJQDJB-IHRRRGAJSA-N) confirm the spatial arrangement of functional groups .

Table 1: Key Structural Features of Tanzisertib

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₁H₂₃F₃N₆O₂ |

| Molecular Weight | 448.44 g/mol |

| Defined Stereocenters | 3 (C3 of tetrahydrofuran; C1/C4 of cyclohexanol) |

| Key Functional Groups | Purine core, trifluorophenylamino, trans-cyclohexanol |

| SMILES | O[C@H]1CC[C@@H](CC1)NC2=NC3=C(C=N2)N=C(NC4=C(F)C=C(F)C=C4F)N3[C@H]5CCOC5 |

Physicochemical Properties and Computational Modeling

Tanzisertib exhibits moderate aqueous solubility (4 mg/mL in water ) but high solubility in organic solvents like DMSO (89 mg/mL ) and ethanol (89 mg/mL ) . Computational modeling studies suggest that its selectivity for JNK isoforms arises from:

- Hydrogen bonding between the cyclohexanol hydroxyl group and JNK2's Lys93 residue.

- Van der Waals interactions involving the trifluorophenyl group and JNK2's hydrophobic pocket .

The compound's polar surface area (PSA) of 109 Ų and LogP of 2.1 predict moderate blood-brain barrier permeability, consistent with its peripheral activity in fibrosis models .

Table 2: Physicochemical Profile of Tanzisertib

| Property | Value |

|---|---|

| Solubility (Water) | 4 mg/mL |

| Solubility (DMSO) | 89 mg/mL |

| LogP | 2.1 |

| Polar Surface Area | 109 Ų |

| pKa | 9.2 (basic), 4.7 (acidic) |

Structure-Activity Relationship (SAR) Profiling

Tanzisertib's SAR has been extensively characterized through kinase selectivity panels and mutagenesis studies:

Key SAR Insights:

Purine Core Modifications :

Trifluorophenylamino Group :

Cyclohexanol Stereochemistry :

Table 3: JNK Isoform Selectivity Profile

| Parameter | JNK1 | JNK2 | JNK3 |

|---|---|---|---|

| IC₅₀ | 61 nM | 5 nM | 6 nM |

| Kᵢ (ATP-competitive) | 44 ± 3 nM | 6.2 ± 0.6 nM | Not reported |

| Selectivity vs. ERK1 | 480-fold | 960-fold | 800-fold |

Properties

IUPAC Name |

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O2.ClH/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13;/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29);1H/t12?,13-,14?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKXDTOPRHDNSM-GGGYYQAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClF3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 8-Amino-9-(tetrahydrofuran-3-yl)purine Intermediate

-

Step 1 : 6-Chloropurine is treated with (3S)-tetrahydrofuran-3-amine under basic conditions (NaH/DMF) to introduce the tetrahydrofuran group at the 9-position.

-

Step 2 : The 8-chloro substituent is displaced by 2,4,6-trifluoroaniline via Buchwald-Hartwig amination, using Pd(OAc)₂ and Xantphos as catalysts.

Functionalization at the 2-Position

The 2-chloro group is replaced by trans-4-aminocyclohexanol under microwave-assisted conditions (150°C, 30 min), achieving >90% yield. Stereochemical integrity is maintained using chiral resolving agents or asymmetric catalysis.

Stereochemical Control and Isomer Management

Tanzisertib’s (1r,4r)-cyclohexanol configuration is critical for JNK3 inhibition. Key strategies include:

-

Asymmetric Reduction : The keto intermediate (CC-418424) is reduced using human aldo-keto reductase AKR1C4, which exhibits high affinity () for producing the trans-alcohol over the cis-isomer.

-

Chiral Chromatography : Preparative HPLC with a Chiralpak AD-H column resolves racemic mixtures, yielding >99% enantiomeric excess.

Table 1 : Isomer Distribution During Synthesis

| Condition | trans-Tanzisertib (%) | cis-Tanzisertib (%) |

|---|---|---|

| AKR1C4 Reduction | 98.2 | 1.8 |

| Chemical Reduction | 72.5 | 27.5 |

Oxidative and Reductive Modifications

Oxidation of Methyl Sulfide to Sulfone

m-Chloroperbenzoic acid (mCPBA) oxidizes the methyl sulfide group in the pyrimidine ring to a sulfone, enhancing electrophilicity for subsequent amination.

Reductive Amination

Nitro groups in intermediates are reduced using H₂/Pd-C, followed by Boc protection to prevent side reactions during benzimidazole formation.

Final Purification and Formulation

-

Purification : Silica gel chromatography (CH₂Cl₂/MeOH, 20:1) achieves >95% purity. HRMS and ¹H-NMR confirm structural fidelity.

-

Formulation : For in vivo studies, Tanzisertib is dissolved in DMSO (89 mg/mL) and diluted with corn oil to enhance bioavailability.

Table 2 : Solubility Profile of Tanzisertib

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 183.54 |

| Water | 8.25 |

| Ethanol | 183.54 |

Scale-Up Considerations and Yield Optimization

Chemical Reactions Analysis

Types of Reactions

JNK-930 undergoes various chemical reactions, including:

Oxidation: JNK-930 can be oxidized to form different derivatives, which may have varying degrees of potency and selectivity.

Reduction: Reduction reactions can modify the functional groups on JNK-930, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce new functional groups to the compound, enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of JNK-930 include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from the chemical reactions involving JNK-930 include various derivatives with modified functional groups. These derivatives are often tested for their inhibitory activity against JNKs to identify the most potent and selective compounds .

Scientific Research Applications

Tanzisertib, also known as CC-930, is a JNK (c-Jun N-terminal kinase) inhibitor that has been investigated for its potential therapeutic applications . It functions by competing with ATP during the phosphorylation of the c-Jun substrate, affecting all JNK isoforms .

Scientific Research Applications

Tanzisertib has been explored in various preclinical and clinical studies, primarily focusing on its anti-fibrotic and anti-inflammatory properties .

Target Diseases

- Idiopathic Pulmonary Fibrosis (IPF) Tanzisertib has demonstrated effectiveness in animal models for bleomycin-induced pulmonary fibrosis and has been evaluated in Phase II clinical trials for IPF . However, these trials were terminated for unknown reasons .

- Discoid Lupus Erythematosus (DLE) . Clinical trials have also assessed Tanzisertib for the treatment of discoid lupus erythematosus . However, Phase II studies were terminated due to the benefit/risk profile .

- Fibrosis : Tanzisertib has been studied for the treatment of fibrosis . It can prevent the development of fibrosis and induce the regression of pre-existing fibrosis in different models .

Pharmacokinetics and Safety

- Tanzisertib is orally active and has shown to be well-tolerated in Phase 1 clinical trials . Studies on healthy males indicated that Tanzisertib is eliminated via urinary and fecal excretion without unique metabolites .

JNK Inhibition

- Tanzisertib inhibits JNK isoforms with the following IC50 values: 61 nM for JNK1, 7 nM for JNK2, and 6 nM for JNK3 . It is considered a pan-JNK inhibitor, but some studies aim to develop more selective JNK inhibitors to target specific isoforms .

Preclinical Studies

- Tanzisertib reduced hypodermal thickening in a dose-dependent manner by up to 85% in TSK1 mice . It also reduces the phosphorylation of c-Jun stimulated by TGF β .

Data Tables from Clinical Trials

N/P = Not Published

Case Studies

- Animal Model of Pulmonary Fibrosis: Tanzisertib was effective in animal experiments using a bleomycin-induced pulmonary fibrosis model, which is a target disease for idiopathic pulmonary fibrosis . It also reduced the production of TNF-α in an acute rat LPS-induced TNF-α production PK-PD model .

- TSK1 Mouse Model: In the TSK1 mouse model, Tanzisertib reduced hypodermal thickening in a dose-dependent manner, achieving up to an 85±4% reduction . This indicates its potential in treating fibrotic conditions affecting the skin .

- Jnk1(-/-) and Tlr4(-/-) Mouse Hepatocytes: 1-2 uM Tanzisertib (CC-930) blocked apoptosis and necrosis of Jnk1(-/-) and Tlr4(-/-) mouse hepatocytes .

Mechanism of Action

JNK-930 exerts its effects by inhibiting the activity of JNKs. JNKs are activated by upstream kinases through phosphorylation. Once activated, JNKs phosphorylate various downstream targets, including transcription factors such as c-Jun. JNK-930 competes with adenosine triphosphate (ATP) for binding to the active site of JNKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the JNK signaling pathway, leading to reduced cell proliferation, inflammation, and apoptosis.

Comparison with Similar Compounds

SP600125

SP600125 is a pan-JNK inhibitor with broad-spectrum activity but lacks isoform selectivity.

Bentamapimod (AS602801)

Bentamapimod is a selective JNK1/2 inhibitor developed for chronic inflammatory conditions. In Phase II trials for endometriosis, it demonstrated favorable safety and tolerability over 5 months .

CC-90001 (Second-Generation JNK1 Inhibitor)

CC-90001 is a structurally optimized JNK inhibitor with enhanced selectivity for JNK1 over JNK2/3, addressing limitations of Tanzisertib’s JNK2/3 bias . Preclinical data show improved kinome selectivity and reduced off-target effects, enabling its progression to Phase II trials for IPF (NCT03142191) .

Pharmacological and Clinical Data Table

Mechanistic and Therapeutic Insights

- Tanzisertib in Oncology: In prostate cancer models, Tanzisertib inhibited JNK/AP-1 signaling, reducing castration-resistant tumor growth and synergizing with compounds like ML355 to suppress regenerative pathways .

- Fibrosis Applications : While Tanzisertib reduced fibrotic markers in IPF, its clinical failure underscores the need for isoform-selective inhibitors like CC-90001, which may balance efficacy and safety .

- Inflammation Modulation : Tanzisertib suppressed NLRP3 inflammasome activation and IL-6/IL-1β expression in prostate cancer cells, highlighting cross-talk between JNK and inflammatory caspases .

Biological Activity

Tanzisertib, also known as CC-930, is a small molecule inhibitor that selectively targets c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly those involving fibrosis and cancer. This article delves into the biological activity of Tanzisertib, highlighting its mechanisms of action, clinical studies, and research findings.

Tanzisertib functions primarily as a potent inhibitor of JNK signaling pathways, which are crucial for various cellular processes including apoptosis, inflammation, and cell proliferation. The compound exhibits the following IC50 values:

| JNK Isoform | IC50 (nM) |

|---|---|

| JNK1 | 61 |

| JNK2 | 7 |

| JNK3 | 6 |

These values indicate that Tanzisertib is particularly effective against JNK2 and JNK3, making it a promising candidate for conditions where these isoforms play a significant role in disease pathology .

Preclinical Studies

Preclinical investigations have demonstrated that Tanzisertib can sensitize cancer cells to various treatments and inhibit metastatic processes. Notably, it has shown efficacy in reducing primary tumor growth in triple-negative breast cancer models by blocking JNK-dependent pathways that promote cancer stemness and invasion . Additionally, studies have indicated that Tanzisertib can substantially reduce hepatocyte apoptosis at concentrations of 1-2 μM, suggesting potential applications in liver-related diseases .

Clinical Trials

Tanzisertib has undergone several clinical trials to assess its safety and efficacy:

- Phase I Trials : Initial studies focused on safety profiles in healthy adults. Results indicated that the compound was well-tolerated with no serious adverse events reported. A notable finding was the reduction of c-Jun phosphorylation induced by UV radiation in skin during these trials .

- Phase II Trials : Tanzisertib was evaluated for its antifibrotic activity in conditions such as Idiopathic Pulmonary Fibrosis (IPF) and Discoid Lupus Erythematosus. However, these trials were terminated due to unfavorable benefit/risk profiles .

The following table summarizes the clinical trials related to Tanzisertib:

| Indication | Phase | Status | Reason for Termination |

|---|---|---|---|

| Idiopathic Pulmonary Fibrosis | Phase II | Discontinued | Unfavorable benefit/risk profile |

| Discoid Lupus Erythematosus | Phase II | Discontinued | Unfavorable benefit/risk profile |

Research Findings

Recent studies have highlighted the dual role of JNKs in both promoting and inhibiting tumor progression depending on the context. For instance, while JNK activation can lead to apoptosis in some cancer cells, it may also facilitate survival signals in others. This paradoxical nature underscores the importance of selective inhibition by compounds like Tanzisertib .

Moreover, ongoing research aims to elucidate the specific pathways modulated by Tanzisertib. Preliminary findings suggest that it may interfere with mitochondrial JNK signaling without affecting cytosolic pathways, opening avenues for targeted therapies in diseases characterized by mitochondrial dysfunction .

Q & A

Q. What is the molecular mechanism of Tanzisertib (CC-930) as a JNK inhibitor, and how does it differ from other kinase inhibitors?

Tanzisertib is a pan-JNK inhibitor that competitively inhibits ATP binding to JNK isoforms (JNK1, JNK2, JNK3), with distinct selectivity profiles. It exhibits high potency against JNK2 (Ki = 6.2 nM, IC50 = 5 nM) and JNK3 (IC50 = 5 nM), while showing lower activity against ERK1 (IC50 = 0.48 μM) and p38α (IC50 = 3.4 μM) . Unlike broad-spectrum kinase inhibitors, Tanzisertib’s specificity reduces off-target effects, making it a precise tool for studying JNK-dependent pathways such as c-Jun phosphorylation in fibrosis or inflammation models .

Q. What experimental models are commonly used to evaluate Tanzisertib’s efficacy in fibrotic diseases?

Preclinical studies utilize murine models of myelofibrosis (e.g., MPLW515L-transduced HSPC transplants) to assess Tanzisertib’s impact on collagen deposition and reticulin fibrosis. For example, Tanzisertib treatment (twice daily for 4 weeks) abolished myelofibrosis in mice without affecting hematologic parameters, highlighting its role in stromal remodeling . In vitro models often measure MMP-7 plasma levels as a biomarker of fibrotic activity .

Q. What are the key pharmacokinetic parameters of Tanzisertib, and how do they inform dosing regimens in preclinical studies?

Tanzisertib exhibits dose-proportional exposure in humans, with interspecies metabolic differences noted. In vitro studies show that human, rat, and dog liver microsomes metabolize Tanzisertib via oxidation and reduction pathways, with CYP3A4/5 as the primary enzymes involved. These findings necessitate species-specific adjustments in dosing to account for metabolic clearance rates .

Advanced Research Questions

Q. How can researchers resolve contradictions between Tanzisertib’s preclinical efficacy and its termination in clinical trials for idiopathic pulmonary fibrosis (IPF)?

Despite reducing MMP-7 levels (a fibrosis biomarker) in Phase II trials, Tanzisertib’s clinical development was halted due to unfavorable risk/benefit ratios. Researchers should analyze discordant endpoints (e.g., biomarker vs. clinical outcomes) and assess off-target effects in human tissues. Comparative studies between murine fibrosis models and human IPF pathophysiology (e.g., differential JNK isoform expression) may clarify translational gaps .

Q. What methodologies optimize Tanzisertib’s experimental design in kinase selectivity assays?

Use competitive ATP-binding assays (e.g., fluorescence polarization) to measure Ki values for JNK isoforms. For in vivo studies, incorporate pharmacodynamic markers like phospho-c-Jun levels in target tissues to validate target engagement. Dose-ranging studies should account for interspecies metabolic differences, as seen in CYP3A4/5-mediated clearance .

Q. How do Tanzisertib’s off-target effects influence data interpretation in inflammatory disease models?

While Tanzisertib is selective for JNK, researchers must validate its specificity using kinase profiling panels (e.g., Eurofins KinaseProfiler). For example, off-target inhibition of ERK or p38α at high concentrations (IC50 > 3 μM) could confound results in models where these pathways are active. Include rescue experiments with JNK-specific activators (e.g., anisomycin) to confirm mechanism-based effects .

Q. What strategies mitigate variability in Tanzisertib’s metabolic stability across experimental systems?

Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to standardize metabolic rates. For in vitro studies, use human hepatocyte co-cultures to simulate hepatic metabolism and identify reactive metabolites that may contribute to toxicity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on Tanzisertib’s efficacy in fibrosis versus its lack of clinical benefit?

Apply systems pharmacology models to integrate pharmacokinetic, biomarker, and histologic data. For example, while Tanzisertib reduced collagen I deposition in mice, human trials may require longer treatment durations or combination therapies targeting complementary pathways (e.g., TGF-β). Meta-analyses of JNK pathway activation across species can identify context-dependent efficacy .

Q. What statistical approaches are recommended for assessing dose-response relationships in Tanzisertib studies?

Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in exposure-response curves. For biomarker-driven trials (e.g., MMP-7 levels), apply longitudinal analysis with repeated-measures ANOVA to detect time-dependent effects .

Tables for Key Data

| Parameter | JNK1 | JNK2 | JNK3 | ERK1 | p38α |

|---|---|---|---|---|---|

| Ki (nM) | 44 ± 3 | 6.2 ± 0.6 | ND | ND | ND |

| IC50 (nM) | 61 | 5 | 5 | 480 | 3,400 |

| ND = Not determined. Data derived from kinase inhibition assays . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.